molecular formula C7H4ClF3N2O3 B13150317 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine

2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B13150317
M. Wt: 256.56 g/mol
InChI Key: DGPDZOBYWFCVOO-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, nitro, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes chlorination, nitration, and etherification steps, each requiring specific reagents and conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoroethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include 2-azido-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine or 2-thio-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine.

    Reduction: The major product is 2-chloro-3-amino-5-(2,2,2-trifluoroethoxy)pyridine.

Scientific Research Applications

2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene

Uniqueness

2-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. The combination of chlorine, nitro, and trifluoroethoxy substituents provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C7H4ClF3N2O3

Molecular Weight

256.56 g/mol

IUPAC Name

2-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4ClF3N2O3/c8-6-5(13(14)15)1-4(2-12-6)16-3-7(9,10)11/h1-2H,3H2

InChI Key

DGPDZOBYWFCVOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)OCC(F)(F)F

Origin of Product

United States

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